molecular formula C9H6ClNOS B13941376 2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one CAS No. 53175-01-2

2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one

Cat. No.: B13941376
CAS No.: 53175-01-2
M. Wt: 211.67 g/mol
InChI Key: NKVMKYUVDWDTRR-UHFFFAOYSA-N
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Description

2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the class of thienopyridines. This compound is of significant interest due to its potential pharmacological and biological activities. Thienopyridines are known for their diverse applications in medicinal chemistry, including anticancer, antifungal, anti-inflammatory, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one typically involves the reaction of 3-bromothieno[2,3-b]pyridine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thienopyridines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or ethers.

Scientific Research Applications

2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antifungal, anti-inflammatory, and antiviral properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the disruption of cellular processes, resulting in the desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine: A parent compound with similar structural features but lacks the chloroacetyl group.

    2-Amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile: A derivative with different substituents on the pyridine ring.

    Cycloalkylthienopyridine-2-carboxamides: Compounds with cycloalkyl groups attached to the thienopyridine ring.

Uniqueness

2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity. This compound’s ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable molecule in medicinal chemistry .

Properties

CAS No.

53175-01-2

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

IUPAC Name

2-chloro-1-thieno[2,3-b]pyridin-3-ylethanone

InChI

InChI=1S/C9H6ClNOS/c10-4-8(12)7-5-13-9-6(7)2-1-3-11-9/h1-3,5H,4H2

InChI Key

NKVMKYUVDWDTRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC=C2C(=O)CCl

Origin of Product

United States

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